

Determining the Solubility of 5-nitroso-1Himidazole: A Technical Guide

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Compound of Interest		
Compound Name:	5-nitroso-1H-imidazole	
Cat. No.:	B15421489	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of **5-nitroso-1H-imidazole** in various solvents. Due to the limited availability of public data on the specific solubility of this compound, this document focuses on establishing a robust experimental framework. It is intended to guide researchers in generating reliable and comparable solubility data, a critical parameter in drug discovery and development.

Introduction to 5-nitroso-1H-imidazole

5-nitroso-1H-imidazole is a heterocyclic compound of interest in medicinal chemistry due to the biological significance of the imidazole scaffold and the reactivity of the nitroso group. A thorough understanding of its solubility in different solvent systems is fundamental for its synthesis, purification, formulation, and for conducting biological assays.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for **5-nitroso-1H-imidazole** in a range of solvents is not extensively published. Researchers are encouraged to use the experimental protocols outlined below to generate this critical data. For comparative purposes, the following table structure is recommended for data presentation.



Solvent	Temperature (°C)	Solubility (mg/mL)	Molar Solubility (mol/L)	Method of Determination
e.g., Water	e.g., 25	e.g., Shake- Flask		
e.g., Ethanol	e.g., 25	e.g., Shake- Flask		
e.g., DMSO	e.g., 25	e.g., Shake- Flask		
e.g., PBS (pH 7.4)	e.g., 37	e.g., Shake- Flask	_	

Experimental Protocol: Equilibrium Solubility Determination using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[1]

- 1. Materials and Equipment:
- 5-nitroso-1H-imidazole (solid)
- Selected solvents (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), phosphatebuffered saline (PBS))
- Analytical balance
- Vials with screw caps
- Constant temperature shaker or incubator
- Centrifuge
- Syringes and filters (e.g., 0.22 μm PTFE or PVDF)



- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes

2. Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of solid 5-nitroso-1H-imidazole to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.
 - Seal the vials tightly to prevent solvent evaporation.

Equilibration:

- Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).
- Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system. It is recommended to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration of the solute in the solution does not change over time).

Sample Separation:

- After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
- To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.
- · Sample Collection and Preparation:
 - Carefully withdraw an aliquot of the clear supernatant using a syringe.

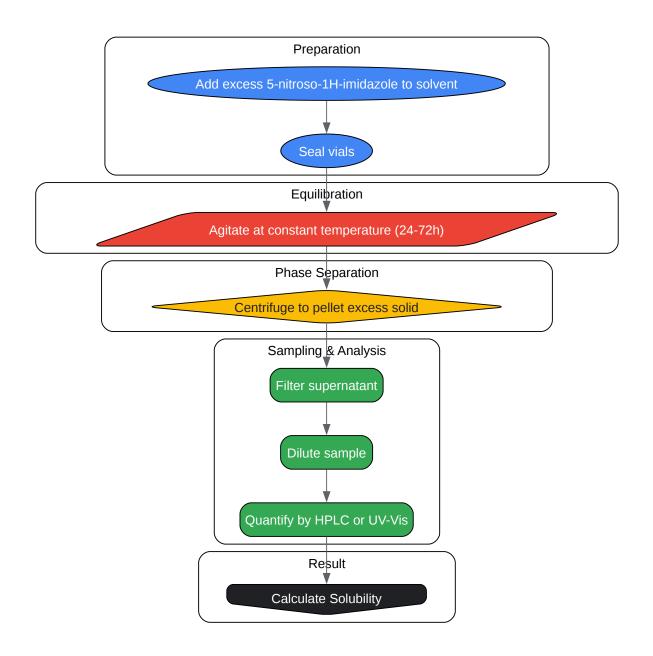


- Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
- Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
- Quantification:
 - Analyze the concentration of 5-nitroso-1H-imidazole in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
 - Prepare a calibration curve using standard solutions of known concentrations of 5nitroso-1H-imidazole to accurately determine the concentration of the experimental samples.
- 3. Data Analysis:
- Calculate the concentration of the undiluted saturated solution by applying the dilution factor.
- Express the solubility in appropriate units, such as mg/mL or mol/L.

Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the solubility of **5**-nitroso-1H-imidazole.





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Caption: Workflow for Solubility Determination.

Conclusion



This technical guide provides a standardized approach for the determination of the solubility of **5-nitroso-1H-imidazole**. Adherence to a consistent and well-documented experimental protocol is paramount for generating high-quality, reproducible data that can confidently inform drug development decisions. While published solubility data for this specific compound is scarce, the methodologies described herein offer a clear path for researchers to fill this knowledge gap.

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References

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